Product packaging for Moschamine(Cat. No.:CAS No. 68573-23-9)

Moschamine

Cat. No.: B1147180
CAS No.: 68573-23-9
M. Wt: 352.4 g/mol
InChI Key: WGHKJYWENWLOMY-XVNBXDOJSA-N
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Description

Nomenclature and Classification within Indole (B1671886) Alkaloids

Moschamine (B1676759) is chemically classified as a safflomide-type phenylpropenoic acid amide. wikipedia.orgwikipedia.orgfishersci.at Structurally, it is formed through the amidation of ferulic acid, a phenylpropanoid acid, and serotonin (B10506), a tryptamine (B22526). wikipedia.orgfishersci.atnih.gov This structure includes a fused indole ring system, which places this compound within the large and significant class of indole alkaloids. wikipedia.orgwikipedia.orguni.lufishersci.se Indole alkaloids are characterized by the presence of an indole structural moiety, often derived biosynthetically from the amino acid tryptophan via tryptamine and serotonin. guidetopharmacology.orgfishersci.at this compound is specifically considered an N-acylserotonin, reflecting the amide linkage between the acyl group derived from ferulic acid and the amine group of serotonin. nih.gov The compound exists in trans (E) and cis (Z) isomeric forms, with the trans configuration being the one commonly referred to as this compound. uni.lunih.gov

Historical Context of this compound Isolation and Early Studies

The isolation of this compound from natural sources marked a key step in its scientific investigation. The compound was first isolated from the plant Centaurea moschata in 1997. fishersci.at Subsequent studies reported its isolation from other species within the Centaurea genus, including Centaurea cyanus (cornflower). wikipedia.orgfishersci.atwikipedia.org this compound has also been identified in Carthamus tinctorius (safflower). nih.govuni.lufishersci.sefishersci.at Early research efforts focused on the synthesis and structural confirmation of this compound, often employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its chemical structure. wikipedia.orgnih.govthegoodscentscompany.comnih.gov These initial studies were fundamental in characterizing this compound as a distinct natural product.

The isolation of this compound from different plant sources is summarized in the table below:

Plant SourceProposed Year of IsolationReference
Centaurea moschata1997 fishersci.at
Centaurea cyanus2001 fishersci.atwikipedia.org
Carthamus tinctorius2017 fishersci.at

Significance of this compound as a Natural Product

This compound holds significance as a natural product primarily due to its occurrence in plants, some of which have a history of use in traditional practices. wikipedia.orgfishersci.atnih.govfishersci.sefishersci.atwikipedia.org As a secondary metabolite, its presence in these botanical sources contributes to the chemical diversity found in nature. nih.govnih.gov The study of this compound contributes to the broader field of alkaloid research, particularly concerning indole alkaloids and their distribution in the plant kingdom. wikipedia.orgguidetopharmacology.orgajol.info Its structural relationship to serotonin and ferulic acid, both naturally occurring compounds, also highlights the biosynthetic pathways present in plants that lead to the formation of such amides. wikipedia.orgfishersci.atnih.gov this compound serves as an example of the complex chemical structures that can arise from the amidation of a phenylpropanoid acid and a tryptamine. fishersci.at Furthermore, this compound has been identified as a precursor in the biosynthesis of more complex dimeric indole alkaloids, such as montamine, found in species like Centaurea montana, underscoring its role in the metabolic pathways of certain plants. uni.luciteab.com Its unique chemical characteristics differentiate it from other alkaloids and make it a valuable compound for research into the properties of plant-derived substances. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O4 B1147180 Moschamine CAS No. 68573-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
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InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172925
Record name N-Feruloyl serotonin
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Molecular Weight

352.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Moschamine
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CAS No.

193224-22-5, 68573-23-9
Record name Feruloylserotonin
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Record name N-Feruloyl serotonin
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Record name TRYPTAMINE, N-FERULOYL
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Record name N-Feruloyl serotonin
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Record name N-Feruloyl Serotonin
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Record name N-FERULOYL SEROTONIN
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Record name Moschamine
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Melting Point

115 - 117 °C
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Natural Occurrence of Moschamine

Botanical Sources of Moschamine (B1676759)

This compound has been identified in several plant species, primarily within the Asteraceae family. smolecule.commedchemexpress.com

Centaurea cyanus (Cornflower) as a Primary Source

Centaurea cyanus, commonly known as cornflower, is a significant botanical source of this compound. smolecule.comulprospector.comfrontiersin.org this compound, also referred to as N-feruloylserotonin, is a natural substance found in cornflower, arising from the amide formation of feruloyl acid and serotonin (B10506). nih.gov Research has isolated this compound and its isomer, cis-Moschamine, from the seeds of Centaurea cyanus. frontiersin.orgresearchgate.net A cornflower extract containing N-feruloylserotonin (this compound) is utilized in some applications. ulprospector.comspecialchem.com

Carthamus tinctorius (Safflower) as a Source

Carthamus tinctorius Linn., or safflower, is another plant species where this compound has been found. medchemexpress.comjptcp.com this compound, derived from C. tinctorius, has been investigated for its biological effects. jptcp.comresearchgate.net N-Feruloylserotonin, a synonym for this compound, is described as an antioxidative component and bioactive serotonin derivative found in the seed of Carthamus tinctorius. medchemexpress.commedchemexpress.eu Studies have isolated this compound from the ethyl acetate (B1210297) soluble fraction of safflower seeds. researchgate.net

Datura stramonium Linn. (Jimsonweed) as a Source

This compound has also been reported to be present in the herbs of Datura stramonium Linn., commonly known as jimsonweed. chemfaces.combiocrick.comnaver.com Cis-Moschamine, an isomer of this compound, can also be isolated from Datura stramonium. medchemexpress.eumedchemexpress.commedchemexpress.com

Centaurea moschata (Sweet Sultan) as a Source of Related Compounds

Centaurea moschata, known as Sweet Sultan, is a source of indole (B1671886) alkaloids, including compounds related to this compound. tandfonline.comserbiosoc.org.rsscielo.br Four novel indole alkaloids, this compound, cis-Moschamine, moschamindole, and moschamindolol, were isolated from the seeds of Centaurea moschata. scispace.comscielo.br While this compound and cis-Moschamine are found in C. moschata, other related indole alkaloids like moschamindole and moschamindolol have also been identified in this species. tandfonline.comscispace.com

Here is a summary of the botanical sources of this compound:

Botanical SourceScientific NameCommon NameParts Where this compound is Found
Asteraceae family speciesCentaurea cyanusCornflowerSeeds, Extract
Asteraceae family speciesCarthamus tinctoriusSafflowerSeeds
Solanaceae family speciesDatura stramoniumJimsonweedHerbs
Asteraceae family speciesCentaurea moschataSweet SultanSeeds (this compound and related)

Precursors and Intermediate Metabolites in this compound Biosynthesis

The biosynthesis of this compound involves specific precursors and enzymatic steps.

N-Feruloylserotonin as a Direct Precursor

N-Feruloylserotonin is a direct precursor in the biosynthesis of this compound. smolecule.commedchemexpress.comchemfaces.combiocrick.com In fact, N-Feruloylserotonin is often used as a synonym for this compound, particularly referring to the (E/Z) isomers. wikipedia.orgmedchemexpress.commedchemexpress.eu The synthesis of this compound often involves the transformation of N-feruloylserotonin. smolecule.com The biosynthetic pathway of N-feruloylserotonin (this compound) has been reported in plants. wikipedia.orgwikiwand.com In this pathway, serotonin, a precursor to N-feruloylserotonin, is found in the seeds of the safflower plant. wikipedia.org Hydroxycinnamic acids are transferred to serotonin from hydroxycinnamoyl-CoA esters by the enzyme hydroxycinnamoyl-CoA: serotonin N-(hydroxycinnamoyl)transferase (SHT). wikipedia.org

The biosynthesis involves the formation of an amide bond between serotonin and ferulic acid. wikipedia.org Biomimetic synthesis approaches have been developed that utilize natural precursors like N-feruloylserotonin and mimic biological processes to create this compound-related compounds. smolecule.com An iron-catalyzed oxidative radical coupling reaction has been reported for the synthesis of this compound analogs from feruloylserotonin.

Serotonin and Hydroxycinnamic Acids as Upstream Precursors

The biosynthesis of this compound involves the conjugation of serotonin with a hydroxycinnamic acid. wikipedia.orgmdpi.com Serotonin itself is derived from tryptophan through a pathway involving tryptophan decarboxylase (TDC) and tryptamine (B22526) 5-hydroxylase (T5H). wikipedia.org Hydroxycinnamic acids, such as ferulic acid and p-coumaric acid, are also key precursors. wikipedia.orgscience.gov These hydroxycinnamic acids are typically activated as their coenzyme A esters (hydroxycinnamoyl-CoA esters) before being transferred to serotonin. wikipedia.org

Enzymatic Pathways Involved in this compound Biosynthesis

The formation of this compound from its precursors is facilitated by specific enzymatic activities.

Hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT) Activity

A crucial step in this compound biosynthesis is the transfer of the hydroxycinnamoyl moiety from hydroxycinnamoyl-CoA esters to serotonin. This reaction is catalyzed by the enzyme hydroxycinnamoyl-CoA:serotonin N-(hydroxycinnamoyl)transferase (SHT). wikipedia.orgwikiwand.comnih.govnih.gov Research, including studies in transgenic rice expressing a pepper N-(hydroxycinnamoyl)transferase, has demonstrated the SHT activity of this enzyme, showing its ability to synthesize feruloylserotonin (this compound) and p-coumaroylserotonin in vitro. nih.govnih.gov The enzyme exhibits a low Km for serotonin, indicating a high affinity for this substrate. nih.govnih.gov

Role of Oxidative Radical Coupling Reactions

While the primary amide bond formation is catalyzed by SHT, oxidative radical coupling reactions have been implicated in the synthesis of this compound-related indole alkaloids, including potential transformations of N-feruloylserotonin. smolecule.comresearchgate.netacs.org Biomimetic synthesis studies have utilized iron-catalyzed oxidative radical coupling to construct core structures found in this compound-related compounds. smolecule.comresearchgate.netacs.org This suggests that similar oxidative processes might be involved in the natural diversification of these indole alkaloids.

Enzymes Catalyzing Phenol (B47542) Coupling in Related Pathways

Phenol coupling reactions are widespread in the biosynthesis of various natural products in plants, including alkaloids, lignans, and lignin. researchgate.netrsc.orgresearchgate.net These reactions often involve the formation of C-C or C-O bonds. researchgate.netresearchgate.net While specific enzymes directly catalyzing the final cyclization steps leading to the complex structure of this compound via phenol coupling are still an active area of research, studies on related pathways provide insights. Oxidative enzymes such as peroxidases, polyphenol oxidases, and laccases have traditionally been considered to catalyze such reactions with broad substrate specificity. researchgate.netrsc.orgresearchgate.net More recently, highly regio- and stereoselective enzymes, including cytochrome P450 enzymes, have been discovered to catalyze specific C-C and C-O phenol couplings in other alkaloid biosynthetic routes, such as those for bisbenzylisoquinoline alkaloids and morphine. researchgate.netrsc.orgresearchgate.netfrontiersin.orgnih.gov The involvement of such specialized oxidative enzymes in the later stages of this compound biosynthesis, potentially in cyclization or further modification of the N-feruloylserotonin scaffold, is a possibility suggested by these related pathways.

Synthetic Methodologies for Moschamine and Analogues

Chemical Synthesis of Moschamine (B1676759)

Chemical synthesis of this compound typically involves traditional organic synthesis techniques to assemble the molecule from simpler precursors. smolecule.com This often requires multiple steps involving functional group transformations.

Carbodiimide-Based Coupling Approaches

Carbodiimide-based coupling is a common method for forming amide bonds, which are present in the structure of this compound, linking the feruloyl group to the serotonin (B10506) moiety. Early synthetic efforts utilized carbodiimide (B86325) coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). A representative procedure involves dissolving ferulic acid and serotonin in an anhydrous solvent like dimethylformamide (DMF) and using a carbodiimide coupling agent to facilitate the amide bond formation. Carbodiimides are described as hetero bi-functional coupling reagents used for coupling reactions through carboxyl and amino groups. nih.gov The use of activator additives can enhance the efficiency of carbodiimide coupling. google.comresearchgate.net

Optimization of Synthetic Yields and Purity

Optimizing synthetic yields and purity is crucial in chemical synthesis to ensure efficient production of the desired compound. While specific detailed research findings on the optimization of this compound synthesis using carbodiimide coupling were not extensively detailed in the search results beyond the general mention of using specific reagents for high purity , optimization of carbodiimide-mediated couplings in peptide synthesis, which also involves amide bond formation, has been studied. Factors such as the choice of carbodiimide, solvent, temperature, time, and the use of additives can influence yield and purity. google.com For instance, using increased amounts of carbodiimide and elevated temperatures has been shown to improve coupling efficiency and reduce unwanted side product formation in peptide synthesis. google.com NMR spectroscopic methods are commonly employed to confirm the structure and assess the purity of the synthesized compound. nih.gov

Stereoselective Synthesis Considerations

This compound itself does not possess a chiral center at the core structure linking the feruloyl and serotonin parts. However, stereoselective synthesis becomes relevant when considering analogues or related indole (B1671886) alkaloids that do contain chiral centers or atropisomers. acs.orgsci-hub.seresearchgate.net While the provided search results did not specifically detail stereoselective synthesis of this compound, they highlight the importance of stereochemistry in the synthesis of other indole alkaloids. For example, asymmetric total synthesis and stereoselective methods have been developed for various indole alkaloids. acs.orgsci-hub.seoup.comoup.com Iron-catalyzed oxidative cross-coupling reactions have been explored for the enantioselective synthesis of atropisomeric indoles. researchgate.net

Biomimetic Synthesis Approaches for this compound-Related Indole Alkaloids

Biomimetic synthesis approaches aim to mimic proposed biological pathways for the synthesis of natural products. smolecule.com For this compound-related indole alkaloids, this often involves oxidative coupling reactions of precursors like N-feruloylserotonin. nih.gov

Iron-Catalyzed Oxidative Radical Coupling Strategies

Iron-catalyzed oxidative radical coupling has emerged as a significant strategy for the biomimetic synthesis of this compound-related indole alkaloids. oup.comoup.comacs.orgnih.govacs.orgresearchgate.netcolab.wsacs.orgmedkoo.com This approach is inspired by the proposed biosynthetic pathways of these compounds, which may involve the oxidative dimerization or cyclization of precursors. acs.org An iron-catalyzed oxidative radical coupling reaction has been specifically developed to construct the core structures found in this compound-related alkaloids. acs.orgnih.govacs.org This method allows for selective coupling reactions under mild conditions. acs.org

Formation of Indolofuran and Bisphenolic Indole Cores

The iron-catalyzed oxidative radical coupling strategy is particularly effective in selectively constructing indolofuran or bisphenolic indole cores. acs.orgnih.govacs.org These core structures are present in different types of this compound-related indole alkaloids. acs.orgacs.org For instance, this method has been applied in the biomimetic synthesis of (+)-decursivine, which contains an indolofuran core, and 4,4″-bis(N-feruloyl)serotonin, which features a bisphenolic indole core. acs.orgacs.org The selective formation of these cores is a key aspect of the biomimetic synthesis of these diverse alkaloids. acs.org

Synthesis of this compound Analogues (e.g., (+)-decursivine, 4,4″-bis(N-feruloyl)serotonin)

The synthesis of this compound analogues, particularly dimeric forms like (+)-decursivine and 4,4″-bis(N-feruloyl)serotonin, has been explored, often employing biomimetic strategies. These compounds are considered this compound-related indole alkaloids. nih.govresearchgate.netacs.org

Biomimetic synthesis of both (+)-decursivine and 4,4″-bis(N-feruloyl)serotonin has been achieved using iron-catalyzed oxidative radical coupling reactions. nih.govacs.org This approach selectively constructs the indolofuran or bisphenolic indole cores present in these dimeric alkaloids. nih.gov

Specific synthetic routes for (+)-decursivine, a tetracyclic indole alkaloid, have been developed. One method involves a BINOL-phosphoric acid catalyzed tandem oxidative cyclization as a key step, utilizing (bis(trifluoroacetoxy)iodo)benzene (PIFA) as an oxidizing agent. researchgate.netresearchgate.net This route is noted for its efficiency and high yield from readily available starting materials. researchgate.netresearchgate.net Another approach for the synthesis of (−)-decursivine and analogues involves cascade sequences, including a Pd(OAc)2-mediated Heck reaction/de-protection/oxidative cyclization cascade. researchgate.net

For 4,4″-bis(N-feruloyl)serotonin (also referred to as 4,4'-bisthis compound), a biomimetic synthesis has been developed. nih.govresearchgate.net This synthesis hinges on the oxidative coupling of N-Boc-serotonin, followed by further elaboration of the resulting dimer to yield the natural product. nih.gov The structural equivalency of synthetic 4,4'-bisthis compound to the natural product montamine has been supported by detailed spectroscopic analysis. nih.gov

Analog Design and Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound derivatives impact their biological activities. unkhair.ac.id These studies guide the rational design of novel analogues with potentially improved or altered pharmacological properties.

Modifications to the Feruloyl and Serotonin Moieties

SAR studies on this compound derivatives have investigated modifications to both the feruloyl and serotonin portions of the molecule. uni.luajol.infouni.lu The core structure of this compound consists of a serotonin (5-hydroxytryptamine) unit linked via an amide bond to ferulic acid (a hydroxycinnamic acid derivative). wikipedia.orgontosight.aicymitquimica.com

Modifications can involve alterations to the hydroxyl and methoxy (B1213986) groups on the feruloyl moiety, changes to the double bond configuration (cis vs. trans isomers like this compound and cis-moschamine), or variations in the length and saturation of the linker between the aromatic rings and the amide bond. invivochem.cnsci-hub.senih.gov

On the serotonin side, modifications can include alterations to the hydroxyl group at the 5-position of the indole ring, changes to the nitrogen atom, or modifications to the ethylamine (B1201723) linker. The indole ring itself can also be subject to structural variations or substitutions.

Impact of Structural Variations on Biological Activities

Structural variations in this compound derivatives have a significant impact on their biological activities. uni.luajol.infouni.luCurrent time information in Bangalore, IN. Research has explored the effects of these modifications on various properties, including antioxidant, anti-inflammatory, serotoninergic, cyclooxygenase (COX) inhibitory, and antiproliferative activities. wikipedia.orgthegoodscentscompany.comontosight.ainih.govmolaid.comresearchgate.netcambridge.orgnih.govscielo.brmedkoo.com

For instance, the presence of the hydroxy group at the C-5 position of the tryptamine (B22526) (serotonin) moiety has been found to be fundamental for the antioxidant activity of certain indole alkaloids, including this compound derivatives. scielo.br Studies on serotonin derivatives have shown that compounds like N-p-coumaroyl serotonin and N-caffeoyl serotonin exhibit potent inhibition of alpha-glucosidase, highlighting the importance of the phenylpropanoid moiety. molaid.com

This compound itself has demonstrated the ability to inhibit both COX-I and COX-II enzymes, suggesting potential anti-inflammatory applications. nih.gov It has also shown effects on serotoninergic receptors, inhibiting forskolin-stimulated cAMP formation via interaction with 5-HT1 receptors. nih.gov Furthermore, this compound has been shown to suppress LPS-induced inflammatory mediators by inactivating AP-1 and STAT1/3 signaling pathways in macrophages. nih.govmedkoo.com

Antiproliferative activity has also been observed for this compound and related compounds in certain cancer cell lines. researchgate.netmedkoo.com These findings underscore the potential of this compound derivatives as lead compounds for therapeutic development.

Development of Novel this compound Analogues for Therapeutic Exploration

The insights gained from SAR studies are directly applied to the development of novel this compound analogues for therapeutic exploration. acs.org By understanding which structural features are crucial for specific biological activities, researchers can design and synthesize new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

The synthesis of dimeric and other complex analogues, such as (+)-decursivine and 4,4″-bis(N-feruloyl)serotonin, represents one avenue of exploring novel structures with potentially different or amplified biological effects compared to the monomeric this compound. nih.govresearchgate.netacs.orgnih.gov

Ongoing research involves creating libraries of this compound derivatives with targeted modifications to the feruloyl and serotonin moieties. These novel analogues are then evaluated in various biological assays to identify promising candidates for further development. The goal is to discover compounds with optimized profiles for treating conditions where this compound and its known analogues show activity, such as inflammation, oxidative stress-related diseases, and potentially certain cancers. ontosight.ainih.govmedkoo.com

Advanced Analytical Characterization of Moschamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a fundamental tool in organic chemistry for the elucidation and confirmation of molecular structures frontiersin.orgnih.gov. It provides detailed information about the arrangement of atoms and their connectivity within a molecule frontiersin.org.

¹H and ¹³C NMR for Structural Elucidation and Confirmation

One-dimensional (1D) NMR experiments, specifically ¹H and ¹³C NMR, are routinely used to obtain key structural information about Moschamine (B1676759) chemfaces.comamazonaws.comresearchgate.net. The ¹H NMR spectrum provides insights into the different types of protons, their chemical environments (indicated by chemical shifts), their neighboring protons (indicated by splitting patterns), and their relative numbers (indicated by integration) frontiersin.org. The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule frontiersin.org.

Analysis of the characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum allows for the assignment of protons to specific parts of the this compound structure, such as the aromatic rings, the amide linkage, and the ethyl linker connecting the serotonin (B10506) and ferulic acid moieties. For example, ¹H NMR data for this compound (referred to as compound 2) in CD₃OD shows characteristic shifts for the α-CH₂ and β-CH₂ protons of the ethyl linker at δH 3.58 ppm (t) and δH 2.94 ppm (t), respectively rsc.org. Similarly, the ¹³C NMR spectrum provides chemical shifts for each carbon atom, which are indicative of their hybridization and functional group environment. Comparing these spectroscopic data with published data for this compound or related compounds is a crucial step in confirming the identity and purity of isolated or synthesized samples researchgate.nettandfonline.com. ¹H and ¹³C NMR methods have been successfully applied to confirm the structure of synthesized this compound chemfaces.com.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide more comprehensive information about through-bond and through-space correlations between nuclei, which is vital for unambiguously assigning signals and establishing the full molecular connectivity and stereochemistry epfl.chharvard.edu.

COSY (COrrelated SpectroscopY): This homonuclear 2D NMR technique reveals correlations between protons that are coupled to each other, typically through two or three bonds epfl.chharvard.eduprinceton.eduresearchgate.netsdsu.edu. Analysis of the cross-peaks in a COSY spectrum helps establish the connectivity of adjacent protons within spin systems, such as the aromatic rings and the ethyl linker of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment shows one-bond correlations between ¹H and ¹³C nuclei epfl.chprinceton.eduresearchgate.netsdsu.edu. An HSQC spectrum allows for the direct assignment of carbon signals based on the assignments of their directly attached protons epfl.ch. Edited HSQC experiments can further differentiate between CH/CH₃ and CH₂ groups based on the phase of their cross-peaks epfl.ch.

NOESY (Nuclear Overhauser Enhancement SpectroscopY): This homonuclear 2D NMR experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded epfl.chharvard.eduprinceton.eduresearchgate.net. NOESY correlations arise from through-space dipole-dipole interactions and are dependent on the distance between nuclei (typically effective up to 5-7 Å) epfl.chprinceton.edu. NOESY is invaluable for determining the relative stereochemistry of a molecule, such as confirming the (E) configuration of the double bond in the feruloyl moiety of this compound medkoo.comwikipedia.org.

While specific 2D NMR data for this compound was not extensively detailed in the provided snippets, these techniques are standard practice in natural product structure elucidation nih.govresearchgate.net and are essential for the full characterization and confirmation of complex molecules like this compound, especially when dealing with potential isomers or novel sources.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound nih.govchimia.ch.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining highly accurate mass measurements, often to several decimal places measurlabs.comresearchgate.net. This high accuracy allows for the determination of the exact molecular mass of a compound and the confirmation or determination of its elemental composition measurlabs.comresearchgate.net. For this compound, HRMS validates its molecular weight and chemical formula (C₂₀H₂₀N₂O₄) . The exact mass of this compound has been determined by HRMS to be 352.14230712 Da nih.govuni.lu. HRMS is also valuable for analyzing fragment ions, aiding in the interpretation of fragmentation pathways and further confirming structural features researchgate.net.

LC-MS/MS for Identification and Quantification in Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hyphenated technique that couples the separation capabilities of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry researchgate.netnih.govresearchgate.net. This combination is particularly effective for analyzing complex biological or plant extracts where this compound may be present alongside numerous other compounds researchgate.netresearchgate.net.

LC separates the components of a mixture based on their physical and chemical properties, and the separated compounds are then introduced into the mass spectrometer. In MS/MS (also known as tandem MS), a selected ion (precursor ion) is fragmented, and the resulting fragment ions are detected lcms.cz. The unique fragmentation pattern of a compound serves as a "fingerprint" for its identification cmu.edu. LC-MS/MS has been successfully applied for the identification and simultaneous quantification of bioactive compounds, including this compound (N-feruloylserotonin), in samples such as safflower petals researchgate.net. This technique allows for sensitive detection and quantification even at low concentrations in complex matrices nih.gov.

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern observed in mass spectrometry provides critical information for confirming the structure of a molecule lcms.czlibretexts.org. When a molecule is ionized in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments cmu.edulibretexts.org. The masses of these fragments and their relative abundances are characteristic of the compound's structure cmu.edu.

By examining the fragmentation pattern, chemists can deduce the substructures present in the molecule and how they are connected lcms.cz. This process often involves identifying key fragment ions corresponding to the loss of specific functional groups or cleavages of particular bonds libretexts.org. MS/MS experiments are specifically designed to induce and analyze fragmentation in a controlled manner lcms.cz. While detailed fragmentation pathways for this compound were not provided in the search results, the principle of using fragmentation pattern analysis for structural confirmation is a well-established application of mass spectrometry in natural product chemistry lcms.czcmu.edulibretexts.orgindexcopernicus.com. HRMS data on fragment ions can further support the interpretation of fragmentation pathways by providing elemental compositions of the fragments researchgate.net.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are widely employed for the separation, purification, and analysis of this compound from complex biological matrices or synthesis mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in various samples. Reverse-phase HPLC with UV detection is a common approach for purity assessment. This method involves comparing the retention time of the analyte against synthetic standards to confirm its identity and evaluate the presence of impurities. Purity thresholds often exceed 95% for in vitro studies.

HPLC-PDA-ESI-MS and HPLC-TOF-HRMS have been utilized for the identification and analysis of compounds, including this compound, in plant extracts. researchgate.net LC-DAD-ESI-MS/MS has also been employed for the analysis of phenolic compounds, including this compound, in safflower petals, allowing for simultaneous quantification of bioactive compounds. cabidigitallibrary.orgscholarsportal.info An analytical method for the accurate quantitative analysis of N-phenylpropenoyl-l-amino acids, a class that includes this compound, in plant-derived foods has been developed using HPLC-MS/MS with stable isotope labeled internal standards. acs.org This method demonstrated recovery rates of 95-102%. acs.org

HPLC is also used in quality control to provide data on the purity of this compound samples. biocrick.comchemfaces.com

Bioavailability Assessment using HPLC in Animal Models

HPLC plays a significant role in assessing the bioavailability of this compound, particularly in animal models. Studies have determined the oral bioavailability of this compound in mice using HPLC. chemfaces.comresearchgate.netbiocrick.comnih.gov Pharmacokinetic studies in rodent models, utilizing techniques like LC-MS/MS, are employed to measure parameters such as plasma half-life, Cmax, and tissue distribution, which are essential for understanding bioavailability. Findings in mice suggest that this compound possesses favorable bioavailability characteristics.

HPLC has also been used in the extraction and isolation of compounds, including those related to this compound, from plant materials, which precedes bioavailability studies. tandfonline.com

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-efficient, and versatile separation technique frequently used for the qualitative analysis of compounds, including alkaloids like this compound. sepscience.comrroij.combjbms.org TLC is suitable for rapid identification, screening, and monitoring the progress of reactions. sepscience.comrroij.com It involves separating components of a mixture on a thin stationary phase supported by an inert backing, typically glass, aluminum, or plastic, coated with adsorbent materials like silica (B1680970) gel or alumina. rroij.commerckmillipore.com The separation is based on the differential affinity of compounds for the stationary and mobile phases. rroij.commerckmillipore.com

TLC can be used to define a group of compounds or a single compound by comparing them with standards. bjbms.org Sample volumes for identity tests on TLC are typically 0.5-2.0 µl, while for purity testing, up to 10 µl can be used. merckmillipore.com Visualization of separated compounds on TLC plates can be achieved by observing under UV light (254 and 366 nm) or by spraying with derivatization reagents. bjbms.org this compound has been identified using HPLC-MS-UV profiling, indicating the complementary use of chromatographic and spectroscopic techniques for its identification. phytojournal.com

Spectroscopic Methods (UV/Vis, IR) in this compound Analysis

Spectroscopic methods provide valuable information about the structural characteristics and functional groups of this compound.

Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique used for the identification and quantification of compounds based on their absorption of light in the UV and visible regions of the spectrum (typically 100-900 nm). azooptics.com The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals electronic transitions within a molecule, offering insights into its structure, concentration, and purity. azooptics.com Peaks in the spectrum correspond to specific electronic transitions, and the wavelength of maximum absorbance (λmax) is characteristic of the compound and its chromophores. azooptics.com UV-Vis spectroscopy has been used in the structural elucidation of compounds isolated from plants, including this compound. nih.gov

Infrared (IR) spectroscopy is another crucial technique for structural analysis, providing information about the functional groups present in a molecule based on their vibrational modes. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the stretching and bending vibrations of different chemical bonds. While a specific IR spectrum for this compound was not directly found in the search results, IR spectroscopy is a standard method used in conjunction with other spectroscopic techniques like NMR and MS for the comprehensive structural elucidation of natural products like alkaloids. scielo.brnih.govsemanticscholar.org For example, in the analysis of related indole (B1671886) alkaloids, IR spectra showed characteristic bands for carbonyl stretching vibrations and N-H and O-H stretching. scielo.brsemanticscholar.org

Pharmacological and Biological Activities of Moschamine

Neuropharmacological Activities

Moschamine (B1676759) has demonstrated notable neuropharmacological activities, primarily involving the serotonergic system and exhibiting potential neuroprotective effects. researchgate.netcymitquimica.comsmolecule.combiocrick.com

Serotonergic Activity and Receptor Interaction

This compound interacts with serotonin (B10506) receptors, influencing neurotransmission. smolecule.com Studies have focused on its effects related to the 5-HT1 receptor subtype. researchgate.netnih.govsmolecule.combiocrick.comchemfaces.com

Interaction with Serotonin Receptors (e.g., 5-HT1)

This compound has been shown to inhibit serotonin receptors in OK cells. researchgate.netnih.govbiocrick.comchemfaces.com This inhibition suggests that this compound may suppress cellular processes mediated by these receptors. nih.govbiocrick.comchemfaces.com Specifically, evidence indicates that this compound may suppress cAMP formation by binding to 5-HT1 receptors in these cells. researchgate.netnih.govbiocrick.comchemfaces.com

Inhibition of Forskolin-Stimulated cAMP Formation

At a concentration of 10 µmol L⁻¹, this compound was found to inhibit forskolin-stimulated cAMP formation in OK cells by 25% (p < 0.015). researchgate.netnih.govbiocrick.comchemfaces.comtandfonline.com This inhibition was positively correlated with increasing concentrations of this compound, suggesting a dose-dependent effect. tandfonline.com This action is attributed to its interaction with serotonin receptors, as 5-HT1 receptors in renal epithelial (OK) cells are negatively coupled to adenylate cyclase, and agonists can decrease forskolin-stimulated cAMP formation. tandfonline.com

Table 1: Effect of this compound on Forskolin-Stimulated cAMP Formation in OK Cells

CompoundConcentration (µmol L⁻¹)Inhibition of Forskolin-Stimulated cAMP Formation (%)p-value
This compound1025< 0.015
Antagonism by Specific 5-HT1 Antagonists (Nan-190, Spiperone)

The inhibition of forskolin-stimulated cAMP formation by this compound in OK cells was repressed by the presence of two 5-HT1 antagonists, Nan-190 and spiperone (B1681076). researchgate.netnih.govbiocrick.comchemfaces.comtandfonline.com At concentrations of 20 µmol L⁻¹, Nan-190 and spiperone repressed the inhibition by 24% (p < 0.016) and 20% (p < 0.018), respectively. tandfonline.com Higher concentrations (40 µmol L⁻¹) of these antagonists further repressed the inhibition. tandfonline.com This antagonism by known 5-HT1 blockers supports the hypothesis that this compound suppresses cAMP formation via binding to 5-HT1 receptors. researchgate.netnih.govbiocrick.comchemfaces.comtandfonline.com

Table 2: Repression of this compound's Effect on cAMP by 5-HT1 Antagonists

AntagonistConcentration (µmol L⁻¹)Repression of this compound Inhibition of cAMP (%)p-value
Nan-1902024< 0.016
Spiperone2020< 0.018
Nan-19040Further repressionNot specified in source
Spiperone40Further repressionNot specified in source
Potential Antidepressant Effects and BDNF Modulation

This compound's potential antidepressant effects are under investigation. smolecule.com Studies suggest it may contribute to antidepressant action by potentially elevating brain-derived neurotrophic factor (BDNF) levels. smolecule.com BDNF is a protein crucial for neuronal growth and survival. smolecule.com The serotonergic system plays a significant role in the regulation of emotions and the neurobiology of depression. nih.govresearchgate.net

Neuroprotective Properties

Studies suggest that this compound possesses neuroprotective properties. cymitquimica.comontosight.aismolecule.com Research indicates it may offer protection to neurons against damage caused by oxidative stress and glutamate (B1630785) excitotoxicity, mechanisms implicated in neurodegenerative diseases. smolecule.com

Protection Against Oxidative Stress

Studies suggest that this compound possesses neuroprotective properties. Research indicates it may protect neurons from damage caused by oxidative stress, a mechanism implicated in neurodegenerative diseases. smolecule.com

Mitigation of Glutamate Excitotoxicity

Further research suggests this compound's neuroprotective potential extends to mitigating damage caused by glutamate excitotoxicity. smolecule.com This mechanism is also associated with neurodegenerative conditions. smolecule.com

Acetylcholinesterase (AChE) Inhibition and Cognitive Implications

This compound has been shown to inhibit the enzyme acetylcholinesterase (AChE). researchgate.netsmolecule.combiocrick.comchemfaces.comnih.govtandfonline.comdergipark.org.tr AChE is responsible for breaking down acetylcholine (B1216132), a neurotransmitter crucial for memory and cognitive function. smolecule.com By inhibiting AChE, this compound may potentially increase acetylcholine levels, which could be beneficial in conditions characterized by elevated AChE activity, such as Alzheimer's disease and dementia. smolecule.com

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory properties. smolecule.comresearchgate.netbiointerfaceresearch.comnih.govjptcp.commdpi.com Studies indicate it may suppress the production of inflammatory mediators. smolecule.com

Cyclooxygenase (COX) Enzyme Inhibition

A key aspect of this compound's anti-inflammatory activity involves the inhibition of cyclooxygenase (COX) enzymes. researchgate.nettandfonline.comsmolecule.combiocrick.comchemfaces.comnih.govtandfonline.com

Inhibition of COX-I and COX-II

This compound has been identified as a potent inhibitor of both COX-I and COX-II enzymes. researchgate.nettandfonline.combiocrick.comchemfaces.comnih.govtandfonline.com At a concentration of 0.1 µmol/L, this compound was able to inhibit COX-I by 58% (p < 0.012) and COX-II by 54% (p < 0.014). researchgate.nettandfonline.combiocrick.comchemfaces.comnih.govtandfonline.com

EnzymeConcentration (µmol/L)Inhibition Percentagep-value
COX-I0.158%< 0.012
COX-II0.154%< 0.014
Suppression of Prostaglandin (B15479496) E2 (PGE2) Production

This compound has been shown to suppress the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. researchgate.netbiointerfaceresearch.comnih.govjptcp.commdpi.comresearchgate.net Research indicates that this compound concentration-dependently inhibited LPS-induced PGE2 production. researchgate.netnih.gov This suppression is associated with the downregulation of protein and mRNA levels of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E2 synthase (mPGES)-1. researchgate.netnih.gov

Modulation of Inflammatory Mediators

Studies have shown that this compound can significantly impact the production and expression of key inflammatory mediators, contributing to its anti-inflammatory effects.

Inhibition of Nitric Oxide (NO) Production

This compound has been found to potently inhibit the production of nitric oxide (NO) in LPS-induced RAW 264.7 macrophages. This inhibitory effect is observed in a concentration-dependent manner. researchgate.netnih.govmedchemexpress.commedchemexpress.comksmcb.or.kr

Downregulation of COX-2, mPGES-1, and iNOS Expression

This compound suppresses the expression of key enzymes involved in the production of inflammatory mediators. It has been shown to downregulate both the protein and mRNA levels of cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase-1 (mPGES-1), and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW 264.7 macrophages. researchgate.netnih.govksmcb.or.krmdpi.combiointerfaceresearch.com

Suppression of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β)

In addition to inhibiting mediators like NO and PGE2 (via COX-2 and mPGES-1 modulation), this compound also suppresses the production of pro-inflammatory cytokines. Studies indicate that this compound significantly reduces the protein and mRNA levels of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in LPS-induced RAW 264.7 cells. researchgate.netnih.govksmcb.or.krmdpi.combiointerfaceresearch.comresearchgate.net

Signaling Pathway Modulation in Inflammation

The anti-inflammatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways crucial for the inflammatory response.

Inhibition of AP-1 Transcriptional Activity

This compound has been shown to inhibit the transcriptional activity of Activator Protein-1 (AP-1). Pretreatment with this compound significantly suppresses LPS-stimulated AP-1 transcriptional activity in RAW 264.7 macrophages. researchgate.netnih.govksmcb.or.krmedkoo.comcolab.wsresearchgate.netprobes-drugs.orgsemanticscholar.orgwilddata.cnkhu.ac.kr

Effects on p38 and ERK MAP Kinase Phosphorylation

Information specifically detailing the effects of this compound on the phosphorylation of p38 and ERK MAP kinases was not available in the consulted search results. The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, are known to regulate various cellular processes such as proliferation, differentiation, and apoptosis, and are often dysregulated in cancer nih.govfishersci.nociteab.comnih.gov. While the general roles of these kinases are well-established, the direct impact of this compound on their phosphorylation status requires further specific investigation.

Anticancer and Cytotoxic Effects

Studies have demonstrated that this compound exerts significant anticancer and cytotoxic effects, particularly against glioblastoma cell lines. These effects involve the inhibition of cell growth, disruption of the cell cycle, and induction of programmed cell death.

Inhibition of Glioblastoma Cell Proliferation

This compound treatment has been shown to significantly reduce the viability and inhibit the proliferation of glioblastoma cell lines, including U251MG and T98G wikipedia.orgmims.comuni.lu. This effect suggests a direct cytotoxic or cytostatic impact on these aggressive brain tumor cells. Viability and proliferation have been assessed using methods such as trypan blue exclusion assay, MTT assay, and the xCELLigence system wikipedia.orgmims.com.

Induction of Cell Cycle Arrest

A key mechanism contributing to this compound's anti-proliferative effects is the induction of cell cycle arrest in glioblastoma cells wikipedia.orgmims.comuni.lujkchemical.comuni.lu. Flow cytometry analysis has confirmed the disruption of normal cell cycle progression following treatment with this compound in glioblastoma cell lines wikipedia.orgmims.comuni.lu. This arrest prevents cancer cells from dividing and multiplying, thereby limiting tumor growth.

Apoptosis Induction in Cancer Cells

This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, including glioblastoma cell lines wikipedia.orgmims.comuni.lujkchemical.comuni.lu. This induction of cell death has been confirmed through techniques such as flow cytometry using annexin-propidium iodide staining wikipedia.orgmims.comuni.lu. Research indicates that this compound significantly induces apoptosis in a dose-dependent manner in glioblastoma cell lines. The compound may activate the intrinsic pathway of apoptosis, potentially through the dysregulation of mitochondrial membrane potential uni.lu.

Differential Toxicity in Normal vs. Cancer Cells

Investigations into the toxicity of this compound have included assessments in models representative of normal biological systems. Studies in zebrafish, for instance, showed no mortality even at relatively high concentrations of this compound, suggesting a potential for differential toxicity between normal cells and cancer cells wikipedia.orgmims.comuni.lu. While this compound has demonstrated cytotoxic effects on certain cancer cell lines like HeLa, MCF7, and A431, its efficacy can vary, and some studies indicate a moderate level of efficacy compared to other compounds. The observed lack of significant toxicity in the zebrafish model, in contrast to its effects on glioblastoma cells, highlights a promising aspect for its potential therapeutic window wikipedia.orgmims.comuni.lu.

Targeting of CD Markers in Glioblastoma (e.g., CD24, CD44)

This compound treatment has been observed to influence the expression of certain cluster of differentiation (CD) markers in glioblastoma cells. Specifically, studies have shown a dose-dependent decrease in the expression of CD24 and CD44 in T98G glioblastoma cells following treatment with this compound wikipedia.orgmims.comuni.lu. CD44 and CD24 are cell surface glycoproteins that are often associated with cancer stem cells and play roles in tumor initiation, progression, and metastasis. Modulation of these markers by this compound suggests a potential impact on the stem-like properties of glioblastoma cells. In contrast, the expression of other markers such as CD56 and CD15 did not show significant changes under the same treatment conditions wikipedia.orgmims.comuni.lu.

Potential Mechanisms Involving NF-κB Pathway in Antiglioma Activity

This compound has demonstrated antiglioma activity in vitro, inhibiting the proliferation of glioblastoma cells and inducing cell cycle arrest and apoptosis. medkoo.commdpi.comencyclopedia.pubnih.gov Research suggests that a potential mechanism underlying this antiglioma effect may involve the modulation of the NF-κB pathway. nih.govresearchgate.net The NF-κB family of transcription factors plays a significant role in the pathogenesis and chemoresistance of glioblastoma. encyclopedia.pubnih.gov They are involved in molecular circuits linking carcinogenesis with inflammatory responses and contribute to cell survival and proliferation in glioblastoma. encyclopedia.pubnih.govnih.gov Inhibition of NF-κB has been proposed as a strategy for glioblastoma treatment, as it is associated with increased sensitivity to chemotherapy. nih.gov Studies have indicated that this compound inhibits the activation of the transcription factor NF-κB. medkoo.com This inhibitory effect on NF-κB, alongside the suppression of AP-1 and STAT1/3 activation, may contribute to this compound's ability to inhibit glioblastoma cell proliferation. medkoo.com Furthermore, natural compounds like this compound have been shown to target specific cluster of differentiation (CD) markers on glioma cells, and the expression of these markers has been linked to the compounds' significant antiglioma activity. nih.govresearchgate.net NF-κB binding sites have been found near the promoter regions of genes encoding some of these targeted CD markers. nih.gov

Antioxidant Activity

This compound has been shown to possess antioxidant properties. tandfonline.comwikipedia.orgtandfonline.com

Free Radical Scavenging Mechanisms (e.g., DPPH assay)

One of the primary mechanisms by which this compound exerts its antioxidant effect is through free radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the free radical scavenging activity of compounds. tandfonline.comnih.govthaiscience.info In this assay, this compound has shown free radical scavenging activity. tandfonline.com The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant, which donates a hydrogen atom. nih.govthaiscience.info This reaction leads to a decrease in the absorbance of the DPPH solution, which can be measured spectrophotometrically. tandfonline.comnih.gov The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is often used to quantify antioxidant potency. tandfonline.comthaiscience.info For moschamindole, a related indole (B1671886) alkaloid also found in Centaurea moschata, the IC50 value in the DPPH assay was reported as 3.2 × 10⁻³ mg/mL. tandfonline.com This can be compared to the IC50 of quercetin, a known natural antioxidant, which was recorded as 8.2 × 10⁻⁵ mg/mL in the same study. tandfonline.com

Compound DPPH IC50 (mg/mL)
Moschamindole 3.2 × 10⁻³
Quercetin 8.2 × 10⁻⁵

Role of Phenolic Moieties in Antioxidant Properties

The antioxidant property of this compound, similar to other natural antioxidants, is likely attributed to the presence of phenolic moieties in its chemical structure. tandfonline.comscholarsportal.info Phenolic compounds are well-known for their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and breaking the chain reaction of oxidative stress. tandfonline.comresearchgate.net The chemical structure of this compound includes hydroxyl groups attached to aromatic rings, which are characteristic features of phenolic compounds. wikipedia.orguni.lu These structural features contribute to the radical scavenging capacity observed in assays like the DPPH test. tandfonline.com

Other Reported Biological Activities

Antimicrobial Activity (e.g., against Proteus mirabilis, Streptococcus epidermis, Lactobacillus plantarum)

This compound, or related compounds like moschamindole, have exhibited antimicrobial activity against certain bacterial species. tandfonline.comtandfonline.comlpu.in Specifically, moschamindole, an indole alkaloid isolated from Centaurea moschata, has been shown to significantly inhibit the growth of Proteus mirabilis, Streptococcus epidermis, and Lactobacillus plantarum. tandfonline.comlpu.in Minimum Inhibitory Concentration (MIC) values have been determined for these bacteria. tandfonline.com

Bacterial Species MIC (mg/mL)
Proteus mirabilis 0.001
Streptococcus epidermis 0.01
Lactobacillus plantarum 0.001

However, it is important to note that in one study, moschamindole did not show inhibition against other tested bacteria, including Bacillus cereus, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, and Staphylococcus hominis. tandfonline.com

Mechanistic Investigations of Moschamine’s Biological Actions

Molecular Target Identification and Validation

Studies have identified several molecular targets that are modulated by moschamine (B1676759), including enzymes involved in inflammation and neurotransmission, as well as specific receptors and signaling molecules.

Enzymatic Targets (COX-1, COX-2, AChE, mPGES-1, iNOS)

This compound has demonstrated inhibitory effects on several enzymes. It has been identified as a potent inhibitor of cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II). researchgate.netchemfaces.comnih.gov At a concentration of 0.1 µmol/L, this compound inhibited COX-I by 58% and COX-II by 54%. researchgate.netchemfaces.comnih.gov

This compound has also been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (B1216132). smolecule.com This activity was described for the first time in a study involving Magnolia x soulangiana. researchgate.net

Furthermore, this compound has been reported to suppress the protein and mRNA levels of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and inducible NO synthase (iNOS) in LPS-induced RAW 264.7 macrophages. nih.govresearchgate.netbiointerfaceresearch.com

Data Table: Enzymatic Inhibition by this compound

EnzymeInhibition PercentageConcentration (µmol/L)Cell Line/ContextSource
COX-I58%0.1In vitro researchgate.netchemfaces.comnih.gov
COX-II54%0.1In vitro researchgate.netchemfaces.comnih.gov
AChENot specified (Inhibition shown)Not specifiedIn vitro smolecule.comresearchgate.net
mPGES-1Suppression of levelsNot specifiedLPS-induced RAW 264.7 macrophages nih.govresearchgate.netbiointerfaceresearch.com
iNOSSuppression of levelsNot specifiedLPS-induced RAW 264.7 macrophages nih.govresearchgate.netbiointerfaceresearch.com

Receptor Interactions (Serotonin 5-HT1 Receptors)

This compound interacts with serotonin (B10506) receptors. researchgate.netchemfaces.comsmolecule.com Specifically, it has been suggested to suppress cAMP formation by binding to 5-HT1 receptors. researchgate.netchemfaces.comnih.gov In OK cells, this compound at a concentration of 10 µmol/L inhibited forskolin-stimulated cAMP formation by 25%. researchgate.netchemfaces.comnih.gov This inhibition was counteracted by two 5-HT1 antagonists, Nan-190 and spiperone (B1681076), supporting its interaction with 5-HT1 receptors. researchgate.netchemfaces.comnih.gov

Data Table: Serotonin 5-HT1 Receptor Interaction

Receptor SubtypeEffect on cAMP FormationConcentration (µmol/L)Cell LineAntagonists Reversing EffectSource
5-HT125% inhibition of forskolin-stimulated cAMP formation10OK cellsNan-190, spiperone researchgate.netchemfaces.comnih.gov

Signaling Pathways (AP-1, STAT1/3, MAPK)

This compound influences several key signaling pathways, particularly in the context of inflammation. In LPS-induced RAW 264.7 macrophages, this compound significantly inhibited the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1/3. nih.govresearchgate.net This inactivation of AP-1 and STAT1/3 is suggested as a mechanism for its anti-inflammatory activity. nih.govresearchgate.net

This compound also affected the mitogen-activated protein kinase (MAPK) pathway in LPS-induced RAW 264.7 macrophages, inhibiting the phosphorylation of p38 and extracellular signal-regulated kinase (ERK). nih.govresearchgate.net However, it did not show an effect on c-Jun N-terminal kinase (JNK) phosphorylation in this context. nih.govresearchgate.net The MAPK pathway, including p38, JNK, and ERK, is associated with inflammatory responses and the regulation of AP-1 activity. mdpi.comnih.gov

Data Table: Effects on Signaling Pathways in LPS-induced RAW 264.7 Macrophages

Signaling Molecule/PathwayEffect of this compoundContextSource
AP-1 transcriptional activityInhibitedLPS-induced RAW 264.7 macrophages nih.govresearchgate.net
STAT1/3 phosphorylationInhibitedLPS-induced RAW 264.7 macrophages nih.govresearchgate.net
p38 phosphorylationInhibitedLPS-induced RAW 264.7 macrophages nih.govresearchgate.net
ERK phosphorylationInhibitedLPS-induced RAW 264.7 macrophages nih.govresearchgate.net
JNK phosphorylationNo effectLPS-induced RAW 264.7 macrophages nih.govresearchgate.net

Cellular Markers (CD24, CD44, NF-κB)

This compound has been shown to affect the expression of certain cellular markers, particularly in cancer cells. In T98G glioblastoma cells, treatment with this compound resulted in a dose-dependent decrease in the expression of CD24 and CD44. cancerindex.org CD44 and CD24 are cell surface glycoproteins that have been studied as cancer stem cell markers and are involved in cell-cell interactions, adhesion, and migration. mdpi.comnih.gov

While the direct effect of this compound on NF-κB was not explicitly detailed in the search results, the NF-κB pathway is closely linked to the MAPK pathway and the regulation of inflammatory mediators like iNOS and COX-2, which are affected by this compound. nih.govmdpi.comjptcp.comnih.gov Studies on Carthamus tinctorius extracts, from which this compound is isolated, have shown inhibition of NF-κB activity and p65 phosphorylation. mdpi.comjptcp.com

Data Table: Effects on Cellular Markers in T98G Cells

Cellular MarkerEffect of this compoundContextSource
CD24Dose-dependent decreaseT98G cells cancerindex.org
CD44Dose-dependent decreaseT98G cells cancerindex.org

Cellular Mechanisms of Action

This compound's biological actions at the cellular level involve the modulation of gene expression, particularly concerning inflammatory enzymes.

Effects on Gene Expression (e.g., COX-2, mPGES-1, iNOS mRNA levels)

A key cellular mechanism of action for this compound is its ability to suppress the mRNA expression of inflammatory mediators. In LPS-induced RAW 264.7 macrophages, this compound suppressed the mRNA levels of cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase-1 (mPGES-1), and inducible NO synthase (iNOS). nih.govresearchgate.net This suppression of gene expression contributes to the observed reduction in PGE2 and NO production. nih.govresearchgate.net

Data Table: Effects on mRNA Levels in LPS-induced RAW 264.7 Macrophages

GeneEffect of this compound on mRNA LevelsContextSource
COX-2SuppressedLPS-induced RAW 264.7 macrophages nih.govresearchgate.net
mPGES-1SuppressedLPS-induced RAW 264.7 macrophages nih.govresearchgate.net
iNOSSuppressedLPS-induced RAW 264.7 macrophages nih.govresearchgate.net

Protein Phosphorylation Events (e.g., STAT1/3, p38, ERK)

This compound has been shown to impact protein phosphorylation, particularly within pathways involved in inflammation and cell signaling. Studies in LPS-induced RAW 264.7 macrophages demonstrated that this compound significantly inhibited the phosphorylation of Signal Transducer and Activator of Transcription (STAT)1 and STAT3. researchgate.netmedkoo.comnih.govksmcb.or.kr This suggests that this compound can interfere with the activation of these transcription factors, which play crucial roles in immune responses and cell proliferation. researcherslinks.comlipidmaps.orgguidetopharmacology.orgucl.ac.uk

Furthermore, this compound was observed to inhibit the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK) in RAW 264.7 macrophages. researchgate.netnih.gov However, it did not show an effect on c-Jun N-terminal kinase (JNK) phosphorylation in this context. researchgate.netnih.gov This indicates a selective modulation of MAPK pathways by this compound.

Cell Cycle Progression Modulation (e.g., S phase arrest)

Research indicates that this compound can modulate cell cycle progression, a critical process in cell proliferation. In glioblastoma cell lines, this compound has been shown to induce cell cycle arrest. researchgate.netencyclopedia.pubnih.govnih.gov Specifically, this compound treatment resulted primarily in S phase arrest in glioblastoma cells. researchgate.netsemanticscholar.org This suggests that this compound interferes with DNA replication, preventing cells from progressing through the cell cycle.

Apoptotic Cascade Activation

This compound has been found to activate the apoptotic cascade, leading to programmed cell death. Studies in glioblastoma cells have demonstrated that this compound induces apoptosis. researchgate.netencyclopedia.pubnih.govnih.gov The induction of cell death by this compound is associated with the dysregulation of the mitochondrial membrane potential, indicative of the activation of the intrinsic, mitochondrial-dependent apoptotic pathway. researchgate.netencyclopedia.pub this compound increased the percentage of annexin (B1180172) V–positive cells in a dose-dependent manner in glioblastoma cell lines, confirming its apoptotic effect. researchgate.net

Regulation of Inflammatory Mediators at the Transcriptional and Translational Level

This compound has demonstrated the ability to regulate inflammatory mediators by influencing their expression at both the mRNA (transcriptional) and protein (translational) levels. In LPS-induced RAW 264.7 macrophages, this compound concentration-dependently inhibited the production of prostaglandin E2 (PGE2) and nitric oxide (NO). researchgate.netnih.gov Consistent with these findings, this compound suppressed the protein and mRNA levels of key inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase (mPGES)-1, inducible NO synthase (iNOS), interleukin (IL)-6, and IL-1β. researchgate.netnih.govksmcb.or.kr This comprehensive suppression of inflammatory mediators highlights a significant anti-inflammatory mechanism of this compound. This compound also inhibits the activation of transcription factor NF-κB and suppresses AP-1 and STAT1/3 activation, contributing to the downregulation of these inflammatory mediators. medkoo.commdpi.com

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Induced RAW 264.7 Macrophages

Inflammatory MediatorEffect of this compound (Transcriptional Level)Effect of this compound (Translational Level/Production)
Prostaglandin E2 (PGE2)Not specified (mPGES-1 suppressed) researchgate.netnih.govInhibited researchgate.netnih.gov
Nitric Oxide (NO)Suppressed (iNOS mRNA) researchgate.netnih.govInhibited researchgate.netnih.gov
Cyclooxygenase-2 (COX-2)Suppressed (mRNA) researchgate.netnih.govSuppressed (Protein) researchgate.netnih.gov
Microsomal Prostaglandin E2 Synthase (mPGES)-1Suppressed (mRNA) researchgate.netnih.govSuppressed (Protein) researchgate.netnih.gov
Inducible NO Synthase (iNOS)Suppressed (mRNA) researchgate.netnih.govSuppressed (Protein) researchgate.netnih.gov
Interleukin (IL)-6Suppressed (mRNA) researchgate.netnih.govSuppressed (Protein) researchgate.netnih.gov
Interleukin (IL)-1βSuppressed (mRNA) researchgate.netnih.govSuppressed (Protein) researchgate.netnih.gov

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking studies have been employed to predict the potential interactions of this compound with biological targets and estimate binding affinities.

Ligand-Protein Interaction Predictions

Molecular docking studies can assess the binding affinities of protein-ligand complexes and predict how a molecule like this compound might interact with target proteins. ajol.info While specific studies detailing this compound's interactions with STAT1/3, p38, or ERK through molecular docking were not prominently found in the provided results, general principles of molecular docking involve assessing the fit and potential interactions (such as hydrogen bonds) between a ligand and the binding site of a protein. researcherslinks.comajol.inforesearchgate.net Studies on other alkaloids have utilized molecular docking to predict inhibitory potentials against targets like IFIT5, assessing binding effects and favorable drug-like properties. ajol.info

Binding Affinity Calculations

Binding affinity calculations, often performed as part of molecular docking studies, provide an estimated measure of the strength of the interaction between a ligand and a protein target. ajol.info These calculations typically result in scoring functions or binding energy values (e.g., kcal/mol), where lower values generally indicate stronger binding affinity. ajol.info While direct binding affinity values for this compound with STAT1/3, p38, or ERK were not explicitly provided in the search results, molecular docking is a standard technique used to estimate these values for potential drug candidates. researcherslinks.comajol.info For example, docking studies on other alkaloids targeting IFIT5 reported binding effects ranging from -7.1 to -11.0 kcal/mol. ajol.info

Pharmacophore Modeling for Analog Development

Pharmacophore modeling plays a vital role in identifying the key molecular features of a ligand that are necessary for its biological activity and interaction with a specific biological target nih.gov. This approach is particularly valuable in the development of analogs by providing a template for designing new compounds with enhanced potency or altered selectivity nih.govdokumen.pub. For this compound, given its various reported activities, pharmacophore modeling can help elucidate the structural requirements for interacting with different targets, such as enzymes involved in inflammation (e.g., cyclooxygenase) or proteins related to neuroprotection and cancer pathways smolecule.comresearchgate.netprobes-drugs.org.

While specific detailed pharmacophore models explicitly for this compound targeting a single protein were not extensively found in the search results, the principles of pharmacophore modeling and structure-activity relationship (SAR) studies are directly applicable to this compound analog development dokumen.pubnih.govresearchgate.net. SAR studies, which are often used in conjunction with pharmacophore modeling, involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on biological activity dokumen.pubnih.govresearchgate.net. This process helps in identifying the functional groups and structural motifs essential for activity.

This compound's structure comprises a ferulic acid moiety linked via an amide bond to a serotonin (5-hydroxytryptamine) moiety wikipedia.org. Both parts of the molecule contain phenolic hydroxyl groups, and the ferulic acid portion includes a methoxy (B1213986) group and a propenoic acid amide system wikipedia.org. These features are potential interaction points for biological targets, including hydrogen bond donors/acceptors, aromatic rings for pi-pi interactions, and the amide group for hydrogen bonding or as a linker nih.gov.

Research into this compound's activities, such as its inhibitory effect on inflammatory mediators via AP-1 and STAT1/3 inactivation or its impact on glioblastoma cells, suggests specific molecular interactions are occurring smolecule.comresearchgate.netprobes-drugs.org. For instance, the ability to inhibit enzymes or modulate transcription factors implies binding to protein targets smolecule.comresearchgate.netprobes-drugs.org. Pharmacophore models derived from active this compound analogs or related compounds targeting similar pathways could highlight critical features like the spatial arrangement of hydrogen bond donors/acceptors, the hydrophobicity or hydrophilicity of certain regions, and the presence of aromatic rings.

Developing analogs of this compound would likely involve modifications to the ferulic acid or serotonin portions, or the amide linker, followed by biological evaluation to understand the impact on activity nih.govresearchgate.net. For example, altering the substitution pattern on the aromatic rings, modifying the linker length or flexibility, or changing the functional groups could lead to compounds with improved binding affinity or selectivity for a particular target.

While a specific data table detailing pharmacophore features of this compound was not retrieved, the general approach involves identifying common features among a set of active compounds. If a series of this compound analogs with varying activities were available, a pharmacophore model could be generated to represent the essential features required for activity against a specific target. Such a model might include:

Hydrogen Bond Donors/Acceptors: Representing the hydroxyl groups on the indole (B1671886) and phenyl rings, and the amide group.

Aromatic Rings: Representing the indole and phenyl moieties, capable of pi-pi interactions with aromatic residues in a binding site.

Hydrophobic Regions: Identifying areas of the molecule that interact favorably with non-polar parts of the target.

These features, arranged in a specific 3D spatial orientation, would constitute the pharmacophore. This model could then be used to virtually screen databases for novel compounds possessing similar features, potentially identifying new lead candidates for drug development nih.gov.

For example, studies investigating the anti-inflammatory activity of this compound and related compounds have explored the role of different structural elements probes-drugs.org. While not explicitly a pharmacophore study, this SAR information is foundational for building such models.

Below is a hypothetical representation of how SAR data, if available in detail for a series of this compound analogs, could inform pharmacophore modeling:

Compound Structure (Modification)Biological Activity (e.g., IC50)Inferred Role in Activity
This compound (Reference)X µMBaseline activity
Modification A (e.g., removing 5-OH)Y µMChange in activity suggests importance of 5-OH for...
Modification B (e.g., changing amide linker)Z µMChange in activity suggests importance of linker flexibility/geometry for...
Modification C (e.g., altering methoxy position)W µMChange in activity suggests importance of methoxy position/presence for...

Detailed research findings in this area would typically involve:

Synthesis of a series of this compound analogs.

In vitro testing of these analogs against relevant biological targets or in cell-based assays.

Analysis of the activity data to establish SARs.

Computational pharmacophore modeling using software to identify the common features of the most active compounds.

Validation of the pharmacophore model.

Virtual screening of compound databases using the validated pharmacophore to find new potential lead compounds.

The application of pharmacophore modeling to this compound is a promising avenue for the rational design of improved therapeutic agents based on its natural scaffold.

Preclinical Research and in Vivo Studies

Animal Models for Efficacy Assessment

Animal models play a crucial role in assessing the efficacy of potential therapeutic compounds like moschamine (B1676759) before clinical trials. Various models have been employed to investigate its effects on different disease states.

Anti-inflammatory Models

Studies have indicated this compound's potential as an anti-inflammatory agent. In vitro research using LPS-induced inflammation in RAW 264.7 macrophages, a common model for studying the cellular mechanisms of inflammation, has shown that this compound can inhibit the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). researchgate.netbiointerfaceresearch.com It has been reported that this compound can decrease the protein and mRNA levels of key inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase-1 (mPGES-1), inducible NO synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netbiointerfaceresearch.com The proposed mechanism involves the suppression of AP-1 and STAT1/3 activation in these cells. researchgate.net Furthermore, this compound has been identified as a potent inhibitor of COX-I and COX-II enzymes in vitro, showing inhibition rates of 58% and 54% respectively at a concentration of 0.1 µmol L⁻¹. researchgate.netnih.govchemfaces.com

Anticancer Models

This compound has demonstrated activity in various cancer models, primarily in vitro, with some exploration in in vivo settings. Studies have investigated its effects on different cancer cell lines, including HeLa, MCF7, and A431 cells, showing antitumour effects. chemfaces.com Research on glioblastoma cell lines, such as U251MG and T98G, has shown that this compound treatment significantly reduces cell viability and induces cell death and cell cycle arrest. researchgate.netnih.govresearchgate.net In glioblastoma cell lines, a dose-dependent decrease in the expression of CD24 and CD44 has also been observed following this compound treatment. researchgate.netnih.gov

Zebrafish models have been utilized to assess the toxicity of this compound in a whole-animal system, and studies have indicated low toxicity in this model even at relatively high concentrations. researchgate.netresearchgate.net While in vitro studies provide insights into cellular mechanisms, in vivo cancer models, such as xenografts, are crucial for evaluating the efficacy of compounds in a more complex biological environment. Although general anticancer peptide research mentions the use of xenograft models in mice mdpi.comoncotarget.com, specific detailed findings regarding this compound in glioblastoma xenografts or other in vivo cancer models were not extensively available in the provided search results beyond the zebrafish toxicity assessment.

Neurodegenerative Disease Models

While the provided search results mention that serotonin (B10506) derivatives, including N-feruloylserotonin (this compound), have shown potential neuroprotective effects in in vitro models of neuronal damage induced by substances like amyloid-beta (Aβ25-35) mdpi.com, and that mitochondrial dysfunction related to oxidative damage is implicated in neurodegenerative diseases cambridge.org, specific in vivo animal models for assessing this compound's efficacy in neurodegenerative diseases were not detailed within the search results. Research on other natural compounds in animal models of Alzheimer's disease has explored memory enhancement, neuroprotection, and antioxidant activities. researchgate.net

Depression Models

This compound is an indole (B1671886) alkaloid and a serotonin derivative. wikipedia.orgnih.govwaocp.com Serotonin systems play a role in the neurobiology of depression. nih.gov In vitro studies have shown that this compound can inhibit forskolin-stimulated cAMP formation via inhibiting serotonin receptors, specifically suggesting binding to 5-HT1 receptors in OK cells. researchgate.netnih.govchemfaces.com This inhibition was reportedly repressed by 5-HT1 antagonists. researchgate.netnih.govchemfaces.com While these findings suggest a potential interaction with serotonergic pathways relevant to depression, specific in vivo animal models designed to assess the antidepressant effects of this compound were not explicitly described in the provided search results. Research on other natural compounds has utilized depression-like mouse models to evaluate antidepressant effects. chemfaces.com

Pharmacokinetics and Bioavailability Studies

Understanding the pharmacokinetics and bioavailability of a compound is essential for determining its potential as a therapeutic agent.

Oral Bioavailability in Animal Models

The oral bioavailability of this compound has been investigated in mice. researchgate.netnih.govchemfaces.com These studies have reported that the oral bioavailability of this compound was determined in mice. researchgate.netnih.govchemfaces.com While the studies confirm that this assessment has been conducted, detailed quantitative data regarding the extent of oral bioavailability in mice, such as specific percentage values or pharmacokinetic parameters (e.g., AUC, Cmax, Tmax after oral administration), were not consistently provided in the accessible snippets. One source generally mentions that findings suggest favorable bioavailability characteristics in animal models, which are important for therapeutic efficacy.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In silico studies have been conducted to predict the ADME properties of this compound as part of broader research into alkaloids. ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) investigations are crucial in the discovery and development of various chemicals, including pharmaceuticals. ajol.info Computational tools such as admetSAR and SwissADME servers are utilized to analyze the drug-like characteristics and pharmacokinetic parameters of small molecules. ajol.info

While specific detailed in vivo ADME data for this compound were not extensively found in the search results, in silico predictions can offer initial insights. One study involving a range of alkaloids, including this compound, utilized these tools to assess ADMET properties. ajol.info The evaluation of ADME properties provides insights into the relevant toxicological properties of a compound, which are important for human risk assessment. researchgate.net

Toxicological Assessments

Toxicological assessments are fundamental in preclinical research to understand the potential adverse effects of a compound. Studies on this compound have included in vitro cytotoxicity evaluations in normal cell lines and in vivo toxicity assessments using zebrafish models and the brine shrimp lethality bioassay.

In vitro Cytotoxicity in Normal Cell Lines

Research has investigated the cytotoxicity of this compound in normal cell lines. While some studies focus on its effects on cancer cell lines, others evaluate its impact on non-cancerous cells to determine selectivity. For instance, in a study comparing the cytotoxicity of various Papaver alkaloids on human cervical cancer (HeLa) cells and normal African green monkey kidney epithelial (Vero) cells, the methodology for assessing cytotoxicity in normal cell lines using the MTT assay was described. athmsi.org Another study mentioned that previous research by their team showed low cytotoxicity of natural substances, including this compound, in normal tissues in vivo, as demonstrated in a zebrafish embryo toxicity model. researchgate.net

In vivo Toxicity in Zebrafish Models

The zebrafish embryo toxicity model is a recognized tool for assessing the in vivo toxicity of compounds due to its transparency, ease of manipulation, and conserved biological processes relevant to humans. researchgate.net this compound has been tested for toxicity in zebrafish models. One study explicitly stated that the zebrafish mortality on the fifth post-fertilization day was zero even at a concentration of 1 mM of this compound. nih.govcancerindex.orgdntb.gov.uacancerindex.org This finding suggests a low level of acute toxicity for this compound in this model organism at the tested concentration. Previous reports also indicated low cytotoxicity of this compound in normal tissues in vivo using a zebrafish embryo toxicity model. researchgate.netmdpi.comresearchgate.net

Brine Shrimp Lethality Bioassay

The brine shrimp lethality bioassay (Artemia salina) is a rapid, inexpensive, and effective preliminary screening method for assessing the general toxicity or potential cytotoxic activity of plant extracts and isolated compounds. tandfonline.comtandfonline.comscielo.brpjps.pk This assay is considered a convenient general bioassay for active plant constituents. scielo.br

Studies have utilized the brine shrimp lethality bioassay to determine the general toxicity of compounds, including those related to this compound. In one study, the LC50 (Lethal Concentration 50%) of moschamindole, a related indole alkaloid, was determined to be 564 µg/mL using this assay. tandfonline.com The same study noted that the LD50 (Lethal Dose 50%) of a mixture of this compound and cis-Moschamine was previously reported as 21.65 µg/mL. tandfonline.com This comparison suggested that the cyclisation of this compound/cis-Moschamine leading to moschamindole formation might reduce general toxicity. tandfonline.com While the specific LC50 of isolated this compound from this assay was not explicitly detailed in the provided snippets, the assay has been applied in the context of evaluating the toxicity of this compound and related compounds. tandfonline.comnih.govtandfonline.comcapes.gov.br

Here is a summary of the brine shrimp lethality data mentioned:

Compound(s)Assay TypeLC50/LD50 ValueReference
MoschamindoleBrine Shrimp Lethality Bioassay564 µg/mL (LC50) tandfonline.com
This compound + cis-MoschamineBrine Shrimp Lethality Bioassay21.65 µg/mL (LD50) tandfonline.com

Note: The table is intended to be interactive in a suitable environment.

Future Directions and Research Opportunities

Elucidation of Undiscovered Biological Activities

While initial studies have highlighted Moschamine's interactions with serotonin (B10506) receptors and its ability to inhibit COX enzymes, the full spectrum of its biological activities remains to be explored smolecule.comchemfaces.comnih.gov. Future research should aim to identify novel pharmacological effects through comprehensive in vitro and in vivo screening assays. This could involve investigating its potential in other therapeutic areas, such as neuroprotection, given its structural relationship to serotonin, or its effects on other enzyme systems and signaling pathways. Identifying new biological activities would broaden the potential applications of This compound (B1676759).

Advanced Mechanistic Studies at the Subcellular Level

Understanding the precise molecular mechanisms by which this compound exerts its effects at the subcellular level is crucial for its development as a potential therapeutic agent. While it is known to interact with 5-HT1 receptors and inhibit COX-I and COX-II, detailed studies are needed to map its binding sites, downstream signaling cascades, and interactions with other cellular components chemfaces.comnih.gov. Research into its effects on specific organelles, such as mitochondria, where it has been shown to inhibit excessive superoxide (B77818) production, could reveal critical insights into its mechanism of action medchemexpress.commedkoo.com. Advanced techniques like high-resolution microscopy, protein-ligand interaction studies, and gene expression analysis would be invaluable in these investigations nih.govresearchgate.net.

Exploration of this compound’s Role in Plant Physiology and Ecology

This compound is a natural product found in plants, suggesting it plays a role in plant biology wikipedia.orgchemfaces.comnih.gov. Future research could focus on elucidating its function within the plant kingdom. This might involve investigating its role in plant defense mechanisms against herbivores or pathogens, its involvement in plant growth and development, or its contribution to the plant's interaction with its environment researchgate.netnih.govplant-ecology.comjorae.cnunits.it. Understanding its ecological significance could also provide insights into its biosynthesis and potential sustainable production methods.

Development of Novel Synthetic Routes for Improved Efficiency and Scalability

Current research has involved the synthesis of this compound, but developing more efficient, cost-effective, and scalable synthetic routes is essential for its potential commercialization and widespread research use chemfaces.comnih.govresearchgate.net. Future efforts should focus on exploring novel chemical methodologies, optimizing reaction conditions, and potentially utilizing biocatalytic approaches to synthesize this compound and its analogs capes.gov.br. This would facilitate the production of larger quantities for extensive biological testing and potential therapeutic development.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Exploring the potential synergistic effects of this compound when combined with existing therapeutic agents is a promising area of research, particularly in the context of diseases like cancer where combination therapy is common researchgate.netdntb.gov.uamdpi.commdpi.com. Studies could investigate whether this compound enhances the efficacy of current treatments, reduces their required dosage, or mitigates their side effects researchgate.netdntb.gov.ua. This could lead to the development of novel combination therapies with improved outcomes. For example, research has shown a synergistic antiproliferative effect when combined with temozolomide (B1682018) in glioblastoma cell lines researchgate.netdntb.gov.ua.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

Applying advanced omics technologies can provide a holistic understanding of this compound's effects on biological systems nih.govtum.dehelsim.grnih.gov. Genomics could help identify genes regulated by this compound, proteomics could reveal changes in protein expression profiles upon treatment, and metabolomics could map the metabolic pathways influenced by the compound nih.govtum.dehelsim.grnih.gov. Integrating data from these different omics layers would offer a comprehensive view of this compound's biological impact and help identify potential biomarkers of its activity nih.govhelsim.gr.

Translational Research and Potential Therapeutic Applications

Translational research is crucial to bridge the gap between basic scientific discoveries and clinical applications. Future research should focus on translating the promising in vitro and in vivo findings of this compound into potential therapeutic applications mdpi.com. This involves conducting preclinical studies to evaluate its safety and efficacy in relevant disease models, followed by well-designed clinical trials if the preclinical data are favorable. Identifying specific diseases or conditions where this compound's known or newly discovered activities could be therapeutically beneficial is a key step in this process smolecule.commdpi.com. While challenges exist, particularly regarding bioavailability and potential blood-brain barrier permeability for neurological applications, ongoing research into delivery methods could help overcome these hurdles researchgate.net.

Neurodegenerative Diseases (Alzheimer's disease, dementia)

Research suggests that this compound may hold potential in the context of neurodegenerative diseases such as Alzheimer's disease and dementia. One area of investigation is its potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (B1216132), a neurotransmitter crucial for memory and cognitive function. smolecule.com Elevated AChE activity is observed in conditions like Alzheimer's disease and dementia. smolecule.com By inhibiting AChE, this compound could potentially increase acetylcholine levels, offering a possible benefit in these conditions. smolecule.com

Furthermore, studies indicate that this compound may possess neuroprotective properties. smolecule.com Research suggests it could protect neurons from damage induced by oxidative stress and glutamate (B1630785) excitotoxicity, mechanisms implicated in the progression of neurodegenerative diseases. smolecule.com The role of serotonin in cognitive decline and dementia, including Alzheimer's disease, is also an area of ongoing research, with studies suggesting that lower levels of serotonin transporters may be associated with mild cognitive impairment. neurodegenerationresearch.eu As a serotonin derivative, this compound's interaction with serotonin receptors is being explored, which could be relevant to its potential effects in neurodegenerative conditions. smolecule.comresearchgate.net

Inflammatory Conditions

This compound has demonstrated promising anti-inflammatory properties in research studies. It has been shown to inhibit lipopolysaccharide (LPS)-induced production of inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), in RAW 264.7 macrophages. researchgate.netnih.gov This inhibitory effect was observed to be concentration-dependent. researchgate.netnih.gov

Further investigation into the mechanism of this compound's anti-inflammatory activity revealed that it suppressed the protein and mRNA levels of key inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase (mPGES)-1, inducible NO synthase (iNOS), interleukin (IL)-6, and IL-1β. researchgate.netnih.gov The compound also significantly inhibited the LPS-stimulated transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1/3 in RAW 264.7 macrophages. researchgate.netnih.gov Additionally, this compound inhibited the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK), but not c-Jun N-terminal kinase (JNK). researchgate.netnih.gov These findings suggest that this compound's anti-inflammatory effects are linked to the downregulation of these inflammatory mediators through the suppression of AP-1 and STAT1/3 activation. researchgate.netnih.gov this compound has also been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, inhibiting COX-I by 58% and COX-II by 54% at a concentration of 0.1 µmol/L in one study. researchgate.net

Data on this compound's Anti-inflammatory Effects in RAW 264.7 Macrophages:

Inflammatory Mediator/EnzymeEffect of this compound (LPS-induced)MechanismReference
Prostaglandin E2 (PGE2)Inhibited productionDownregulation of COX-2 and mPGES-1 mRNA/protein levels; Suppression of AP-1 and STAT1/3 activation researchgate.netnih.gov
Nitric Oxide (NO)Inhibited productionDownregulation of iNOS mRNA/protein levels; Suppression of AP-1 and STAT1/3 activation researchgate.netnih.gov
Cyclooxygenase-2 (COX-2)Suppressed protein and mRNA levelsSuppression of AP-1 and STAT1/3 activation researchgate.netnih.gov
mPGES-1Suppressed protein and mRNA levelsSuppression of AP-1 and STAT1/3 activation researchgate.netnih.gov
iNOSSuppressed protein and mRNA levelsSuppression of AP-1 and STAT1/3 activation researchgate.netnih.gov
Interleukin-6 (IL-6)Suppressed protein and mRNA levelsSuppression of AP-1 and STAT1/3 activation researchgate.netnih.gov
Interleukin-1β (IL-1β)Suppressed protein and mRNA levelsSuppression of AP-1 and STAT1/3 activation researchgate.netnih.gov
COX-I58% inhibition at 0.1 µmol/L- researchgate.net
COX-II54% inhibition at 0.1 µmol/L- researchgate.net
AP-1 transcriptional activitySignificantly inhibited- researchgate.netnih.gov
STAT1/3 phosphorylationSignificantly inhibited- researchgate.netnih.gov
p38 phosphorylationInhibited- researchgate.netnih.gov
ERK phosphorylationInhibited- researchgate.netnih.gov
JNK phosphorylationNo effect- researchgate.netnih.gov

Mood Disorders (Depression)

The potential antidepressant effects of this compound are also an area of ongoing research. smolecule.com this compound is an indole (B1671886) alkaloid and a serotonin derivative. smolecule.comwikipedia.org The monoamine hypothesis of mood disorders suggests that deficiencies in monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, are linked to depressive symptoms. nih.govnih.govfrontiersin.orgopen.edu While this hypothesis has evolved, the role of the serotonergic system in the pathophysiology of major depressive disorder is supported by various studies. nih.govfrontiersin.org

Studies suggest that this compound may interact with serotonin receptors, potentially influencing neurotransmission. smolecule.comresearchgate.net At a concentration of 10 µmol/L, this compound was able to inhibit forskolin-stimulated cAMP formation by 25% via inhibiting serotonin receptors in OK cells. researchgate.net This inhibition was repressed by two 5-HT1 antagonists (Nan-190 and spiperone), suggesting that this compound may suppress cAMP formation by binding to 5-HT1 receptors in these cells. researchgate.net Research also indicates that this compound may elevate levels of brain-derived neurotrophic factor (BDNF), a protein vital for neuronal growth and survival, which could contribute to antidepressant action. smolecule.com These findings support the exploration of this compound's potential in addressing mood disorders like depression. smolecule.com

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Moschamine?

this compound’s structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to detect functional groups. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry is used for purity assessment. For reproducibility, experimental protocols should specify solvent systems, calibration standards, and instrument parameters (e.g., NMR frequency, ionization mode in MS) .

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation often involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and column chromatography (e.g., silica gel, Sephadex LH-20). Researchers should optimize solvent polarity gradients and validate compound identity at each step using thin-layer chromatography (TLC) with appropriate visualization methods (e.g., UV, iodine vapor). Yield quantification requires triplicate measurements to account for variability in plant matrices .

Advanced Research Questions

Q. How can researchers design robust in vitro assays to evaluate this compound’s inhibitory effects on fatty acid amide hydrolase (FAAH)?

Experimental design should include:

  • Cell Lines : Use RAW 264.7 macrophages or primary human cells to model FAAH activity.
  • Controls : Negative (vehicle-only) and positive controls (e.g., URB597, a known FAAH inhibitor).
  • Dose-Response Curves : Test this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
  • Validation : Confirm FAAH inhibition via Western blotting or fluorometric assays measuring substrate hydrolysis (e.g., anandamide degradation). Statistical analysis should employ ANOVA with post-hoc tests to compare group means .

Q. How should discrepancies in reported antioxidant activities of this compound across studies be addressed?

Contradictions may arise from differences in:

  • Assay Conditions : Reactive oxygen species (ROS) detection methods (e.g., DPPH vs. ABTS assays) vary in sensitivity.
  • Cell Models : Primary cells vs. immortalized lines (e.g., RAW 264.7) may respond differently to oxidative stress.
  • Concentration Ranges : Supraphysiological doses may induce cytotoxicity, confounding antioxidant effects. To resolve inconsistencies, researchers should:
  • Replicate experiments under standardized protocols.
  • Perform meta-analyses of published data to identify confounding variables.
  • Use multivariate regression to isolate this compound’s specific antioxidant mechanisms .

Q. What computational strategies are effective in predicting this compound’s pharmacokinetic properties?

In silico approaches include:

  • Molecular Docking : Simulate interactions with targets (e.g., FAAH) using software like AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME or pkCSM estimate absorption, distribution, metabolism, excretion, and toxicity.
  • QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Considerations

  • Data Reproducibility : Document all experimental parameters (e.g., solvent batches, incubation times) to enable replication. Use open-access platforms like Zenodo to share raw datasets .
  • Literature Review : Prioritize primary sources from peer-reviewed journals (e.g., Journal of Natural Products, Phytochemistry) over commercial databases to avoid bias .
  • Ethical Compliance : For studies involving human-derived cells, obtain institutional review board (IRB) approval and disclose consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.